5-Bromo-N,4-dimethylpyridin-3-amine
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Overview
Description
5-Bromo-N,4-dimethylpyridin-3-amine is an organic compound belonging to the pyridine family It is characterized by a bromine atom at the 5th position and two methyl groups at the N and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-N,4-dimethylpyridin-3-amine involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and arylboronic acids as reactants. The process can be carried out directly or via intermediates such as N-[5-bromo-2-methylpyridine-3-yl]acetamide .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,4-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It can participate in Suzuki and other cross-coupling reactions to form complex pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Arylboronic Acids: Reactants in Suzuki cross-coupling.
Bases: Such as potassium phosphate, to facilitate deprotonation.
Major Products
Scientific Research Applications
5-Bromo-N,4-dimethylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds.
Material Science: Its derivatives are studied for their potential use in liquid crystals and other advanced materials.
Biological Studies: Investigated for its biofilm inhibition and anti-thrombolytic activities.
Mechanism of Action
The mechanism of action of 5-Bromo-N,4-dimethylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in catalytic reactions, it binds to palladium centers, facilitating deprotonation and subsequent reaction steps . The exact pathways and molecular targets can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-4,6-dimethylpyridin-3-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
5-Bromo-N,4-dimethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for synthesizing specialized derivatives and exploring novel applications in various scientific fields.
Properties
Molecular Formula |
C7H9BrN2 |
---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-bromo-N,4-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)3-10-4-7(5)9-2/h3-4,9H,1-2H3 |
InChI Key |
UQAQFBSRXQCNRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1NC)Br |
Origin of Product |
United States |
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